molecular formula C17H16ClF4N3O2S B2599049 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide CAS No. 1421583-55-2

3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2599049
CAS No.: 1421583-55-2
M. Wt: 437.84
InChI Key: LZOPMGJGPHTEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide is a synthetic chemical compound designed for research applications. Its molecular structure integrates a benzenesulfonamide group, a motif known in medicinal chemistry for its ability to act as a zinc-binding group (ZBG) and inhibit enzymes like carbonic anhydrases . This sulfonamide moiety is linked via an ethyl chain to a tetrahydroquinazoline core, a privileged scaffold in drug discovery often associated with a range of biological activities. The presence of electron-withdrawing substituents, including chlorine, fluorine, and a trifluoromethyl group, is typically intended to influence the molecule's electronic properties, metabolic stability, and membrane permeability. Researchers may investigate this compound as a potential lead or tool molecule in various biochemical and pharmacological studies, particularly in the exploration of enzyme inhibition. It is strictly for research purposes in a controlled laboratory setting. This product is labeled "For Research Use Only (RUO)" and is not manufactured or tested for pharmaceutical, diagnostic, or human use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF4N3O2S/c18-12-9-10(5-6-13(12)19)28(26,27)23-8-7-15-24-14-4-2-1-3-11(14)16(25-15)17(20,21)22/h5-6,9,23H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOPMGJGPHTEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Attachment of the benzenesulfonamide moiety: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final functionalization: The chloro and fluoro groups are introduced through halogenation reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinazoline ring and the sulfonamide moiety.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as sulfonic acids and amines.

Scientific Research Applications

Structural Characteristics

The compound consists of a benzenesulfonamide backbone with a chloro and fluoro substituent, which may enhance its lipophilicity and biological activity. The presence of the trifluoromethyl group is noteworthy as it often contributes to increased metabolic stability and bioactivity.

Pharmaceutical Research

This compound has been investigated for its potential as an antitumor agent . Studies have indicated that sulfonamides can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetrahydroquinazoline structure may enhance these effects due to its ability to interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of tetrahydroquinazoline exhibited significant growth inhibition in human cancer cell lines. The specific mechanism of action involves the induction of apoptosis through mitochondrial pathways, suggesting that similar compounds could be developed for targeted cancer therapies.

Antimicrobial Properties

Research has shown that sulfonamide compounds possess antimicrobial properties. The unique configuration of this compound may contribute to its effectiveness against bacterial strains resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In vitro tests revealed that certain sulfonamide derivatives exhibit broad-spectrum antibacterial activity. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethyl group can enhance efficacy against resistant strains of bacteria.

Central Nervous System (CNS) Applications

The tetrahydroquinazoline moiety is associated with neuroprotective effects. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

Research involving related compounds showed promising results in protecting neuronal cells from oxidative stress-induced damage. This suggests that 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide could be a candidate for further development in neurotherapeutics.

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Tetrahydroquinazoline Core : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of Sulfonamide Group : The sulfonamide moiety can be introduced via nucleophilic substitution reactions.
  • Fluorination and Chlorination : These steps are crucial for modifying the aromatic ring to enhance biological activity.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues from Tetrahydroquinazoline Derivatives

describes several 5,6,7,8-tetrahydroquinazoline derivatives synthesized via α-aminoamidine cyclization. These compounds share the core scaffold with the target molecule but differ in substituents and appended functional groups. Key comparisons are summarized below:

Compound ID & Structure Substituents (R1, R2, R3) Molecular Formula Melting Point (°C) Yield (%) Reported Activity (In Silico)
Target Compound : 3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide R1 = CF3, R2 = Cl, R3 = F C19H17ClF4N3O2S N/A N/A Not explicitly stated
3b : N-(2-(8-(4-Methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide R1 = 4-OCH3, R2 = H, R3 = OCH3 C27H31N3O4S 143–144 65 Moderate kinase inhibition
3c : N-(2-(8-(4-Chlorobenzylidene)-4-(4-chloromethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide R1 = Cl, R2 = Cl, R3 = OCH2Cl C25H25Cl2N3O2S 201–202 50 Enhanced cytotoxicity (IC50 ~ 8 µM)
3d : N-(2-(8-(4-Nitrobenzylidene)-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide R1 = NO2, R2 = NO2, R3 = H C25H25N5O6S 162–163 80 High selectivity for inflammatory targets
Key Observations:
  • Substituent Effects : The target compound’s trifluoromethyl group (CF3) at R1 is associated with increased metabolic stability compared to methoxy (3b) or nitro (3d) groups. Chloro and fluoro substituents (R2, R3) may enhance electrophilic interactions with biological targets, similar to 3c’s dual chlorine substitution .
  • Synthetic Accessibility : Yields for analogs range from 50% to 80%, suggesting that introducing halogens (Cl, F) or CF3 groups (as in the target) may require optimized reaction conditions.

Benzenesulfonamide Derivatives with Heterocyclic Moieties

lists compounds with structural similarities, such as 875163-58-9 (Butanamide derivative with a tetrahydroquinazoline-thioether linkage).

Compound ID Core Structure Key Functional Groups Potential Application
Target Compound Benzenesulfonamide + tetrahydroquinazoline Cl, F, CF3 Hypothesized enzyme inhibition
875163-58-9 Butanamide + tetrahydroquinazoline Dichlorophenyl, thioether linkage Anticancer candidates
Key Observations:
  • Linkage Flexibility : The target compound’s ethyl linker between the sulfonamide and quinazoline may improve conformational stability compared to thioether-linked analogs like 875163-58-7.
  • Halogen Impact: The presence of Cl and F in the target compound could enhance binding affinity relative to non-halogenated analogs, as seen in kinase inhibitors .

Biological Activity

3-chloro-4-fluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzenesulfonamide (CAS Number: 1421583-55-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant research findings and data.

The molecular formula of the compound is C17H16ClF4N3O2SC_{17}H_{16}ClF_4N_3O_2S, with a molecular weight of 437.8 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities.

PropertyValue
CAS Number1421583-55-2
Molecular FormulaC₁₇H₁₆ClF₄N₃O₂S
Molecular Weight437.8 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating various derivatives of quinazolin and sulfonamide compounds:

  • Minimum Inhibitory Concentrations (MICs) were determined against several bacterial strains. For instance, related compounds demonstrated MIC values comparable to or lower than standard antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli .
  • Case Study : A study on synthesized thiazolidinone derivatives showed promising antibacterial activity against Gram-positive bacteria with MIC values ranging from 100 to 400 µg/mL . This suggests that similar structural motifs in this compound could yield effective antimicrobial agents.

Anticancer Potential

Preliminary studies have indicated that compounds with similar structures may possess anticancer properties. The presence of the trifluoromethyl group and sulfonamide moiety is often associated with enhanced bioactivity:

  • In vitro Studies : Compounds exhibiting structural similarities have shown cytotoxic effects in various cancer cell lines. For example, derivatives have been tested for their ability to inhibit cell proliferation in human cancer cell lines, demonstrating significant effectiveness at low concentrations .

The biological activity of this compound is likely due to its ability to inhibit specific enzymes or pathways crucial for bacterial growth and cancer cell survival:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes crucial for DNA replication in bacteria and cancer cells .
  • Targeting Bacterial Membranes : The sulfonamide group may disrupt bacterial membrane integrity, leading to cell lysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimization strategies for synthesizing this benzenesulfonamide-tetrahydroquinazoline hybrid?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzoic acids (e.g., 2-amino-4-fluorobenzoic acid) with isothiocyanato-sulfonamides, followed by cyclization under reflux in acetic acid. Key optimization parameters include:

  • Reaction time : 3.5–5 hours for cyclization .
  • Solvent choice : Glacial acetic acid for improved yield and purity .
  • Purification : Ethanol or acetonitrile recrystallization to isolate solids (yields: 40–58%) .
    • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ 7.23–8.27 ppm for aromatic protons) and HRMS for molecular ion validation .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Approach :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify unexpected coupling or splitting patterns .
  • Use 2D NMR (COSY, HSQC) to verify connectivity, especially for overlapping signals in the tetrahydroquinazoline core .
  • Cross-validate with IR spectroscopy (e.g., S=O stretching at ~1350 cm1^{-1}) and elemental analysis .

Advanced Research Questions

Q. What strategies address low regioselectivity during the formation of the tetrahydroquinazoline ring?

  • Solutions :

  • Temperature control : Maintain reflux conditions (100–110°C) to favor intramolecular cyclization over side reactions .
  • Catalytic additives : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilic activation of carbonyl groups .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) at the 4-position of quinazoline improve ring stability and regioselectivity .

Q. How can conflicting biological activity data (e.g., anticancer vs. antibacterial) be reconciled across studies?

  • Analysis Framework :

  • Dose-response profiling : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. bacterial cultures) to assess selectivity .
  • Target validation : Use knock-out models or enzyme inhibition assays (e.g., acps-pptase for antibacterial activity) to confirm mechanistic hypotheses .
  • SAR studies : Modify the sulfonamide’s alkylthio group (e.g., benzylthio vs. carbamoylmethylthio) to tune bioactivity .

Q. What computational tools are recommended for predicting metabolic stability of the trifluoromethyl group?

  • In Silico Methods :

  • Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes .
  • ADMET predictors : SwissADME or pkCSM to estimate lipophilicity (LogP) and metabolic clearance .
  • Quantum mechanics : DFT calculations to assess C-F bond strength and susceptibility to hydrolysis .

Methodological Challenges and Solutions

Q. How to mitigate purification challenges caused by high molecular weight (>500 g/mol) and low solubility?

  • Protocol :

  • Gradient chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients (5–95%) .
  • Derivatization : Temporarily introduce solubilizing groups (e.g., tert-butyl esters) during synthesis .
  • Co-solvents : Use DMSO-d6_6 for NMR analysis to prevent aggregation artifacts .

Q. What experimental controls are critical for validating enzyme inhibition assays involving this compound?

  • Best Practices :

  • Positive controls : Include known inhibitors (e.g., diflubenzuron for acps-pptase) to benchmark activity .
  • Negative controls : Test against enzyme mutants or heat-inactivated samples to rule out non-specific binding .
  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.